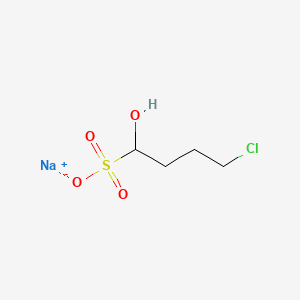
2-(3,4-Difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Overview
Description
2-(3,4-Difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, also known as DMTC, is a chemical compound that belongs to the thiazole family. It has attracted significant attention from the scientific community due to its potential applications in medicinal chemistry. DMTC is a versatile compound that can be synthesized using various methods, and it exhibits a wide range of biochemical and physiological effects.
Scientific Research Applications
Antioxidant and Anti-inflammatory Applications
The compound has been explored for its potential in the development of alternative antioxidant and anti-inflammatory agents. Benzofused thiazole analogues, which are structurally related to 2-(3,4-Difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, have been utilized as lead molecules for designing therapeutic agents including those with anticancer, anti-inflammatory, antioxidant, and antiviral properties. In vitro studies indicated distinct anti-inflammatory activity for certain synthesized benzofused thiazole derivatives. These compounds also showed potential antioxidant activity against various reactive radical scavenging species. Docking simulation further supported their role in anti-inflammatory activity, underscoring their potential as templates for developing new anti-inflammatory agents and antioxidants (Raut et al., 2020).
Environmental and Bioaccumulation Aspects
Studies have been conducted to understand the bioaccumulation potential of perfluorinated acids, including perfluorinated carboxylates (PFCAs), to which 2-(3,4-Difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is structurally related. Concerns about the environmental persistence and detection of these compounds in wildlife have led to research to clarify their bioaccumulation characteristics. It's noted that the bioconcentration and bioaccumulation of perfluorinated acids are related to the length of the fluorinated carbon chain. Such research is crucial for assessing the environmental impact and regulatory classification of these substances (Conder et al., 2008).
Novel Synthesis and Chemical Transformations
The compound and its derivatives are versatile in synthesis and chemical transformations. They serve as valuable building blocks for synthesizing a range of heterocyclic compounds, such as thiazoles, and have been the focus of studies aiming to develop new methodologies and understand their chemical properties. This highlights the compound's role in advancing synthetic chemistry and potential in generating novel substances with various applications (Gomaa & Ali, 2020).
properties
IUPAC Name |
2-(3,4-difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO2S/c1-5-9(11(15)16)17-10(14-5)6-2-3-7(12)8(13)4-6/h2-4H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGGFJCKKIOYDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















